

Application Notes and Protocols for Enavogliflozin in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Enavogliflozin**

Cat. No.: **B607307**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.^[1] By blocking SGLT2, **Enavogliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.^{[1][2]} This insulin-independent mechanism of action makes it an attractive therapeutic candidate for type 2 diabetes and other metabolic disorders.^{[2][3]} Preclinical studies in various animal models are crucial for elucidating the efficacy, pharmacokinetics, and mechanisms of action of **Enavogliflozin**. These application notes provide a summary of key findings and detailed protocols for the use of **Enavogliflozin** in animal models of metabolic disease.

Data Presentation

Pharmacokinetic Parameters of Enavogliflozin in Rodents

The following tables summarize the pharmacokinetic parameters of **Enavogliflozin** following a single oral administration in mice and rats. This data is essential for designing preclinical efficacy and toxicology studies.

Table 1: Pharmacokinetic Parameters of **Enavoglitazone** in Mice

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Oral Bioavailability (%)
0.3	235.6 ± 45.8	0.25	467.8 ± 78.2	1.8 ± 0.3	84.5
1	879.3 ± 154.7	0.25	1876.4 ± 321.5	2.1 ± 0.4	97.2
3	2543.1 ± 432.1	0.5	5897.6 ± 987.4	2.3 ± 0.5	91.3

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of **Enavoglitazone** in Rats

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Oral Bioavailability (%)
0.3	189.7 ± 33.1	0.5	412.3 ± 65.4	2.5 ± 0.6	56.3
1	654.2 ± 112.9	0.5	1489.7 ± 254.3	2.8 ± 0.7	62.1
3	1899.5 ± 321.8	1.0	4678.9 ± 789.1	3.1 ± 0.8	58.7

Data presented as mean ± standard deviation.

Efficacy of **Enavoglitazone** in a Canine Model of Diabetes

The following table summarizes the effects of **Enavoglitazone** administered once daily for eight weeks to diabetic dogs.

Table 3: Effects of Once-Daily **Enavoglitazone** in Diabetic Dogs

Parameter	Change from Baseline
Fructosamine Level	20% decrease
Insulin Dose	25% decrease
Body Weight	5% decrease
Blood Pressure	20 mmHg decrease

This study demonstrated a statistically significant blood glucose-lowering effect.[\[4\]](#)

Experimental Protocols

Protocol 1: Oral Gavage Administration of Enavogliiflozin in Rodents

This protocol describes the standard method for oral administration of **Enavogliiflozin** to mice and rats.

Materials:

- **Enavogliiflozin**
- Vehicle: 10% Dimethyl sulfoxide (DMSO) and 90% Saline
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Dissolve **Enavogliiflozin** in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.1 mg/mL).

- Ensure the solution is homogenous before administration.
- Animal Preparation:
 - Fast the animals for at least 12 hours before oral administration, with free access to water.
 - Weigh each animal immediately before dosing to calculate the precise volume to be administered.
- Administration:
 - Gently restrain the animal.
 - Insert the oral gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
 - Observe the animal for any signs of distress during and after the procedure.
- Post-administration:
 - Return the animal to its cage with free access to food and water.
 - For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Protocol 2: Assessment of Glycemic Control in a Diabetic Mouse Model (Adapted from studies with other SGLT2 inhibitors)

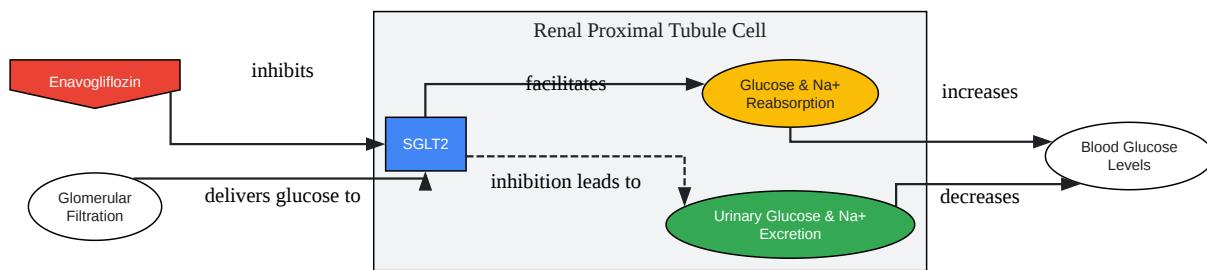
This protocol provides a framework for evaluating the efficacy of **Enavogliiflozin** in a diabetic mouse model, such as the db/db mouse.

Animal Model:

- Male db/db mice (e.g., 8-10 weeks of age)
- Age-matched wild-type control mice

Experimental Groups:

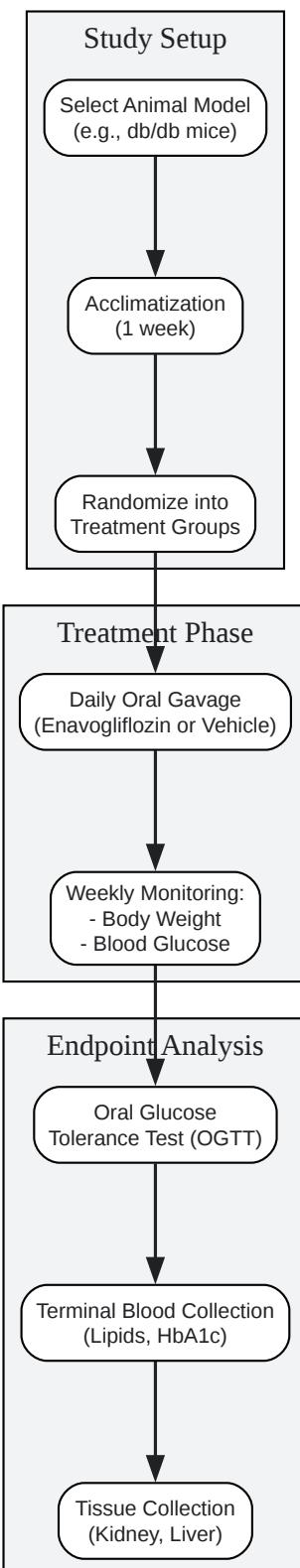
- Group 1: Wild-type control + Vehicle
- Group 2: db/db mice + Vehicle
- Group 3: db/db mice + **Enavoglitazone** (e.g., 1 mg/kg/day)
- Group 4: db/db mice + **Enavoglitazone** (e.g., 3 mg/kg/day)


Procedure:

- Acclimatization:
 - Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
- Treatment:
 - Administer **Enavoglitazone** or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
- Monitoring:
 - Body Weight and Food/Water Intake: Measure daily or weekly.
 - Blood Glucose: Measure fasting and/or random blood glucose levels weekly from tail vein blood using a glucometer.
 - HbA1c: Measure at the beginning and end of the study from whole blood to assess long-term glycemic control.
 - Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
- Terminal Procedures:

- At the end of the study, collect blood for analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers.
- Collect tissues (e.g., kidney, liver, pancreas) for histological or molecular analysis.

Visualizations


Signaling Pathway of SGLT2 Inhibition

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Enavogliiflozin** in the renal proximal tubule.

Experimental Workflow for Preclinical Efficacy Study

[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo efficacy study of **Enavogliiflozin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. economymagazine.it [economymagazine.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Enavogliiflozin in Animal Models of Metabolic Disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607307#using-enavogliiflozin-in-animal-models-of-metabolic-disease>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com